

PQBP1 Antibody: Application Notes and Protocols for Western Blot and Immunohistochemistry

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Compound of Interest

Compound Name: PQ1

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Introduction

Polyglutamine-binding protein 1 (PQBP1) is a multifaceted protein implicated in a range of critical cellular processes, including mRNA splicing, transcription regulation, and innate immunity.[1][2] Its dysfunction is linked to several human diseases, most notably X-linked intellectual disabilities such as Renpenning syndrome, as well as neurodegenerative conditions like Alzheimer's disease.[1][3] PQBP1 is predominantly found in the nucleus but can also be present in the cytoplasm.[1][4] It is widely expressed across various tissues, with high levels observed in the heart, skeletal muscle, pancreas, and brain.[2][5] This broad expression and involvement in key biological pathways make PQBP1 a protein of significant interest in both basic research and therapeutic development.

These application notes provide detailed protocols and guidelines for the use of PQBP1 antibodies in Western Blotting (WB) and Immunohistochemistry (IHC), two common techniques for studying protein expression and localization.

Data Presentation

PQBP1 Antibody Recommendations for Western Blot (WB)

Vendor/Antibody ID	Host Species	Clonality	Recommended Dilution	Observed Molecular Weight (kDa)
Abbexa (abx003631)	Rabbit	Polyclonal	1:200 - 1:2000	~30
Abcam (ab100797)	Rabbit	Polyclonal	1:500 - 1:2000	Not Specified
Proteintech (16264-1-AP)	Rabbit	Polyclonal	1:500 - 1:10000	30-32
Proteintech (84491-6-RR)	Rabbit	Recombinant	1:4000	30-32
Sigma-Aldrich (HPA001880)	Rabbit	Polyclonal	0.04 - 0.4 µg/mL	Not Specified
Thermo Fisher (16264-1-AP)	Rabbit	Polyclonal	1:500 - 1:1000	Not Specified
Cell Signaling (17134S)	Rabbit	Monoclonal	Not Specified	~30

PQBP1 Antibody Recommendations for Immunohistochemistry (IHC)

Vendor/Antibody ID	Host Species	Clonality	Recommended Dilution	Antigen Retrieval
Abcam (ab100797)	Rabbit	Polyclonal	Not Specified	Heat-mediated, Citrate buffer (pH 6.0)
Proteintech (16264-1-AP)	Rabbit	Polyclonal	1:1000	Heat-mediated, Tris-EDTA buffer (pH 9.0)
Proteintech (84491-6-RR)	Rabbit	Recombinant	1:1000	Heat-mediated, Tris-EDTA buffer (pH 9.0)
Sigma-Aldrich (HPA001880)	Rabbit	Polyclonal	1:200 - 1:500	Not Specified
Thermo Fisher (16264-1-AP)	Rabbit	Polyclonal	Assay- dependent	Not Specified

Experimental Protocols

Western Blot Protocol for PQBP1

1. Sample Preparation: a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in RIPA buffer (or a suitable lysis buffer) containing protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes, with vortexing every 10 minutes. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay. f. Add Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5-10 minutes.
2. SDS-PAGE and Protein Transfer: a. Load 20-30 µg of protein per well onto a 12% SDS-polyacrylamide gel. b. Run the gel until the dye front reaches the bottom. c. Transfer the proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary PQBP1 antibody at the recommended dilution (see table above) in blocking

buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

4. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Visualize the protein bands using a chemiluminescence imaging system. PQBP1 is expected to be detected at approximately 30-32 kDa.[\[6\]](#)[\[7\]](#)

Immunohistochemistry Protocol for PQBP1 (Paraffin-Embedded Tissues)

1. Deparaffinization and Rehydration: a. Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each. b. Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each. c. Rinse with distilled water.

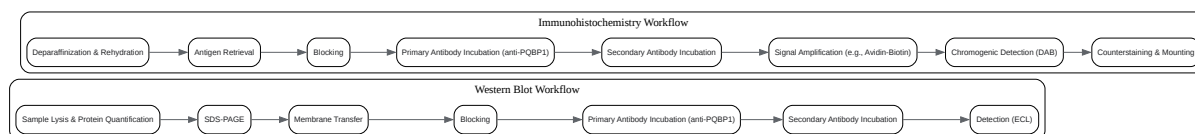
2. Antigen Retrieval: a. Perform heat-induced epitope retrieval (HIER) by immersing the slides in a pre-heated antigen retrieval solution. Common buffers include 10 mM sodium citrate (pH 6.0) or 10 mM Tris-EDTA (pH 9.0).[\[6\]](#)[\[7\]](#) b. Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes. c. Allow the slides to cool to room temperature in the retrieval buffer.

3. Staining: a. Wash the slides with PBS. b. Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol for 15 minutes. c. Wash with PBS. d. Apply a blocking solution (e.g., 5% normal goat serum in PBS) and incubate for 1 hour at room temperature. e. Drain the blocking solution and incubate with the primary PQBP1 antibody at the recommended dilution (see table above) overnight at 4°C. f. Wash with PBS. g. Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature. h. Wash with PBS. i. Apply streptavidin-HRP and incubate for 30 minutes. j. Wash with PBS.

4. Visualization and Counterstaining: a. Apply a DAB (3,3'-diaminobenzidine) substrate and monitor for color development. b. Wash with distilled water to stop the reaction. c. Counterstain with hematoxylin. d. Dehydrate the sections through graded ethanol and clear in xylene. e. Mount with a permanent mounting medium.

Visualizations

Experimental Workflows

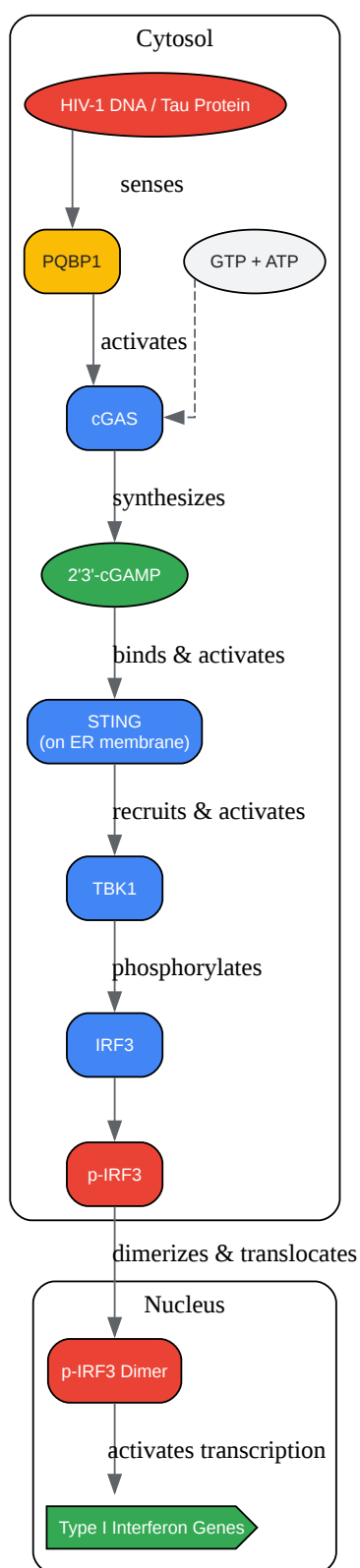


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Caption: Workflow diagrams for Western Blotting and Immunohistochemistry using PQBP1 antibody.

PQBP1 in the cGAS-STING Innate Immune Signaling Pathway

Recent studies have highlighted the role of PQBP1 as a sensor in the innate immune response.[3] In microglia, PQBP1 can recognize misfolded tau protein, and in dendritic cells, it can detect reverse-transcribed HIV-1 DNA.[3][8] This recognition triggers the activation of the cGAS-STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[3]



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Caption: PQBP1's role as a sensor in the cGAS-STING innate immune pathway.

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